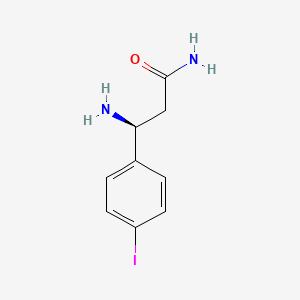amine](/img/structure/B13275689.png)
[3-(Diethylamino)propyl](1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)propylamine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propylamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(Diethylamino)propylamine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound can be used in the development of new drugs targeting various pathogens .
Medicine
In medicine, imidazole derivatives are used in the treatment of diseases such as cancer, diabetes, and infections. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry
Industrially, 3-(Diethylamino)propylamine is used in the production of agrochemicals, dyes, and catalysts. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the diethylamino group.
3-(1H-Imidazol-1-yl)propylamine: Another imidazole derivative with a different substitution pattern.
Uniqueness
3-(Diethylamino)propylamine is unique due to the presence of both the diethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in drug development and industrial processes .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1H-imidazol-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-3-15(4-2)9-5-6-12-10-11-13-7-8-14-11/h7-8,12H,3-6,9-10H2,1-2H3,(H,13,14) |
InChI Key |
RAQWSWJXLNWNQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13275626.png)



![4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13275645.png)
![(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13275658.png)
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13275665.png)


![(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13275688.png)

